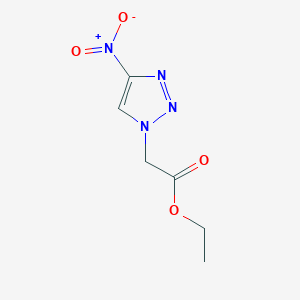
ethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a nitro group at the 4-position of the triazole ring and an ethyl ester group attached to the 2-position of the triazole ring via an acetate linkage. Triazole derivatives are known for their diverse biological activities and have found applications in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate typically involves the reaction of 4-nitro-1H-1,2,3-triazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-nitro-1H-1,2,3-triazole+ethyl bromoacetateK2CO3,DMF,heatethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or column chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
Ethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Nucleophilic Addition: The triazole ring can participate in nucleophilic addition reactions with various nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH).
Nucleophilic Addition: Various nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate.
Hydrolysis: 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetic acid.
Nucleophilic Addition: Various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used as a building block for the synthesis of potential drug candidates.
Agriculture: Triazole compounds are used as fungicides and plant growth regulators. This compound can be explored for its potential use in agricultural applications.
Materials Science: Triazole derivatives are used in the development of advanced materials such as polymers and coordination complexes. This compound can be utilized in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of ethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The triazole ring can also participate in hydrogen bonding and π-π interactions with biological targets, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Ethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate can be compared with other triazole derivatives such as:
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate: Lacks the nitro group, which may result in different biological activities and reactivity.
Ethyl 2-(4-methyl-1H-1,2,3-triazol-1-yl)acetate: Contains a methyl group instead of a nitro group, leading to variations in chemical properties and applications.
1,2,4-Triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring, which can influence their chemical behavior and biological activities.
This compound is unique due to the presence of both the nitro group and the ethyl ester group, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 2-(4-nitrotriazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c1-2-14-6(11)4-9-3-5(7-8-9)10(12)13/h3H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAIRTFFSHEDPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













